2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
Description
The compound 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a complex heterocyclic architecture. Its structure includes a 2,3-dimethoxy-substituted benzamide core linked to a piperidine-containing ethyl group and a 1-methyltetrahydroquinoline moiety.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-28-14-8-9-19-17-20(12-13-22(19)28)23(29-15-5-4-6-16-29)18-27-26(30)21-10-7-11-24(31-2)25(21)32-3/h7,10-13,17,23H,4-6,8-9,14-16,18H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEFXMKZFVYNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic derivative belonging to a class of compounds that exhibit significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzamide core with two methoxy groups and a complex side chain that includes a tetrahydroquinoline and a piperidine moiety.
Antitumor Activity
Research indicates that compounds similar to 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibit notable antitumor properties. For instance, studies on related tetrahydroquinoline derivatives have shown effective cytotoxicity against various human tumor cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups significantly enhances antitumor efficacy .
Antimicrobial Activity
Antimicrobial testing has demonstrated that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
Central Nervous System Effects
The piperidine component may contribute to central nervous system activity. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, showing promise as potential anxiolytics or analgesics. In particular, some derivatives have demonstrated significant central analgesic activity in animal models .
The biological activities of 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide are thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The piperidine moiety may facilitate interaction with neurotransmitter receptors, influencing pain perception and mood regulation.
- DNA Interaction : Some studies suggest that these compounds can intercalate DNA or affect its topology, leading to apoptosis in cancer cells .
Study 1: Antitumor Efficacy
A study conducted by Shen et al. (2011) explored the antitumor effects of various tetrahydroquinoline derivatives. The results indicated that specific modifications in the chemical structure led to enhanced cytotoxicity against human cancer cell lines such as KB and HepG2/A2. The compound's ability to induce apoptosis was linked to its structural features .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, several derivatives were synthesized and tested against common pathogens. The results showed significant inhibition zones for Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential .
Scientific Research Applications
Biological Applications
The compound has shown promise in various biological applications:
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The compound's structural features may enhance its interaction with cancer cell pathways, potentially inhibiting tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers .
Antimicrobial Properties
Similar compounds have been evaluated for their antimicrobial efficacy against a range of pathogens. The incorporation of the tetrahydroquinoline structure is believed to enhance the antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Neuroprotective Effects
Given the structural similarity to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects. Research into related tetrahydroquinolines suggests they may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
Chemical Reactions Analysis
Benzamide Core Formation
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Amide bond synthesis : The benzamide moiety is typically formed via acid chloride activation followed by amide coupling with an amine precursor.
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Methoxy group introduction : 2,3-dimethoxy substitution on the benzene ring is achieved through methylation reactions (e.g., using methyl iodide or dimethyl sulfate under alkaline conditions).
Tetrahydroquinoline (THQ) Ring Formation
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Benzylamine precursor : A benzylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) undergoes Pictet–Spengler cyclization with aldehydes in the presence of BF₃·OEt₂ to form the THQ ring .
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Alternative methods : Bischler–Nepieralski cyclization or Noyori Asymmetric Transfer Hydrogenation (ATH) may be employed for stereochemical control, particularly in forming 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl derivatives .
Piperidine Moiety Integration
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Alkylation reactions : The ethyl chain bearing the piperidine group is introduced via nucleophilic substitution (e.g., using piperidine and a halogenated intermediate) .
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Cyclization : Piperidine rings are formed through Michael addition or Thorpe–Ziegler cyclization , as seen in multi-component reactions (MCRs) involving β-nitrostyrenes .
Pictet–Spengler Cyclization
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Key steps :
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Formation of an iminium intermediate from benzylamine and aldehyde.
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Cyclization under acidic conditions (BF₃·OEt₂) to form
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Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s benzamide core is shared with several analogs in the evidence, but its substituents distinguish it:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, the target compound’s piperidine and tetrahydroquinoline groups may act as bulkier, nitrogen-rich ligands for coordination chemistry or receptor binding .
- The target’s dimethoxy and tetrahydroquinoline groups likely alter solubility and target specificity .
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (, CID 832674-14-3): Contains fluorinated and benzothiazole moieties, which improve metabolic stability. The target lacks fluorine but includes a rigid tetrahydroquinoline system, possibly affecting conformational flexibility .
Reactivity and Functionalization
- However, the piperidine and tetrahydroquinoline groups in the target may enable alternative reaction pathways, such as intramolecular hydrogen bonding or Lewis base catalysis.
- Thiazole- and furan-containing analogs () exhibit π-π stacking and hydrogen-bonding capabilities, whereas the target’s methoxy and aromatic systems could prioritize hydrophobic interactions in biological systems .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Challenges: The target’s tetrahydroquinoline and piperidine groups may complicate synthesis compared to simpler analogs (e.g., ), requiring multi-step functionalization.
- Biological Data : Pharmacological properties remain speculative due to absent activity data in the evidence.
Q & A
Q. How can researchers optimize the synthetic route for this compound while minimizing side products?
Methodological Answer: Employ Design of Experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios. A 2^k factorial design is recommended to identify critical interactions. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 90 |
| Catalyst (mol%) | 2 | 5 |
| Solvent (polarity) | THF | DMF |
Analyze results using ANOVA to prioritize factors affecting yield and purity . Validate with HPLC or GC-MS for impurity profiling.
Q. What analytical techniques are most reliable for structural elucidation and purity assessment?
Methodological Answer: Combine NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) for backbone verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry (if crystalline). Purity should be assessed via HPLC-UV/ELSD with a C18 column and gradient elution (e.g., 10–90% acetonitrile in water) .
Q. How can computational modeling aid in predicting the compound’s physicochemical properties?
Methodological Answer: Use density functional theory (DFT) to calculate logP (lipophilicity), pKa, and solubility. Tools like COSMO-RS or Gaussian 16 can simulate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Pair these with molecular dynamics (MD) simulations to study solvation effects .
Advanced Research Questions
Q. How to address contradictory data in receptor-binding assays (e.g., unexpected IC50 variability)?
Methodological Answer:
- Cross-validate assays using orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Ensure compound stability under assay conditions via LC-MS monitoring .
- Investigate allosteric modulation or off-target effects using proteome-wide profiling (e.g., thermal shift assays) .
- Apply Bayesian statistical models to account for experimental noise and biological variability .
Q. What strategies resolve low regioselectivity during functionalization of the tetrahydroquinoline moiety?
Methodological Answer:
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Use scaffold-hopping to modify the benzamide and piperidine subunits.
- Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with activity.
- Validate hypotheses using cryo-EM or X-ray co-crystallography for target-ligand interaction mapping .
Methodological Considerations for Data Contradictions
Q. How to reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Methodological Answer:
- Audit training datasets used in predictive models for chemical diversity and relevance.
- Conduct physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolism.
- Validate with microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability tests .
Tables for Key Methodological Recommendations
Table 1: Recommended Techniques for Synthetic Optimization
| Challenge | Method | Key Parameters | References |
|---|---|---|---|
| Impurity control | DoE with HPLC monitoring | Column: C18, 5 µm, 250 mm | |
| Regioselectivity | DFT-guided catalyst screening | B3LYP/6-31G* basis set |
Table 2: Analytical Validation Workflow
| Step | Technique | Critical Parameters |
|---|---|---|
| Purity assessment | HPLC-UV/ELSD | Gradient: 10–90% MeCN/H2O |
| Stereochemical analysis | X-ray crystallography | Resolution: <1.0 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
